![molecular formula C16H18N2O3 B1418531 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1153237-31-0](/img/structure/B1418531.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Übersicht
Beschreibung
“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C16H18N2O3 . It is part of a class of compounds known as phenyl-1,3-oxazoles . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid” is 286.33 . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazole derivatives, which include the core structure of the compound , have been synthesized and evaluated for their antimicrobial potential. Studies have shown that these compounds exhibit antibacterial activity against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Antiviral Applications
Research has also been conducted on oxazole derivatives for their antiviral properties. For instance, certain derivatives have been utilized as viral entry inhibitors, which could be a promising avenue for developing treatments against viruses like SARS-CoV-2 .
Anti-Inflammatory and Antitubercular Activities
Oxazole and its derivatives have been identified to possess anti-inflammatory and antitubercular properties. This makes them potential candidates for the treatment of inflammatory diseases and tuberculosis .
Anticancer Potential
The structural motif of oxazole is often found in compounds that are being researched for their anticancer activities. These compounds can act on various pathways involved in cancer cell proliferation and survival .
Neuroprotective Effects
Some oxazole derivatives have shown promise as neuroprotective agents. For example, they have been studied for their ability to inhibit glycogen synthase kinase-3, which is implicated in neurodegenerative diseases like Alzheimer’s .
Antidiabetic Effects
The oxazole ring is also present in compounds that have been explored for their antidiabetic effects, offering potential therapeutic avenues for managing diabetes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)13-6-8-18(9-7-13)10-14-11-21-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOINLGQIVZWZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=COC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



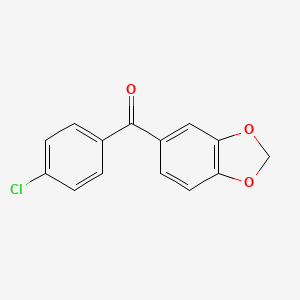

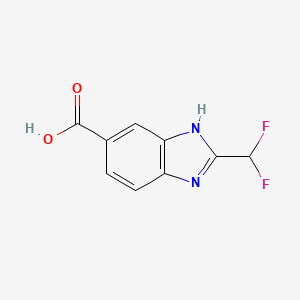
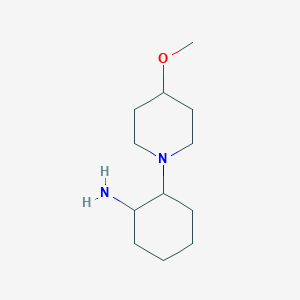

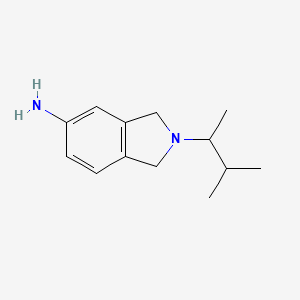
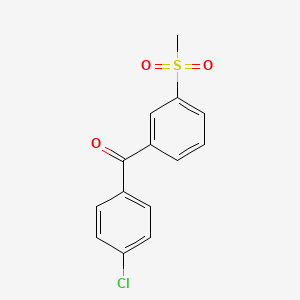


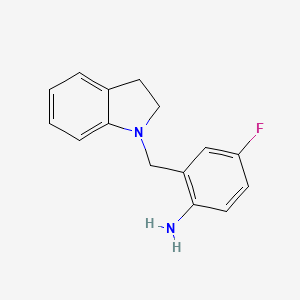
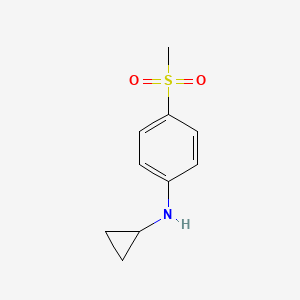
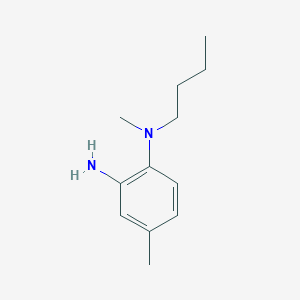
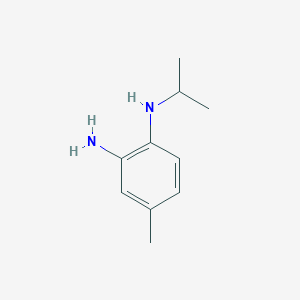
![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)